molecular formula C6H7N3 B12856449 1,5-dimethyl-1H-imidazole-4-carbonitrile

1,5-dimethyl-1H-imidazole-4-carbonitrile

Cat. No.: B12856449
M. Wt: 121.14 g/mol
InChI Key: OXWHKPWTOATYRI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole-4-carbonitrile is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, and a nitrile group at position 4. It is known for its versatility and utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-dimethyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1,5-Dimethyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 1,2-Dimethyl-1H-imidazole-4-carbonitrile
  • 1,3-Dimethyl-1H-imidazole-4-carbonitrile
  • 1,4-Dimethyl-1H-imidazole-4-carbonitrile

Comparison: 1,5-Dimethyl-1H-imidazole-4-carbonitrile is unique due to the specific positioning of its methyl and nitrile groups. This structural arrangement can influence its chemical reactivity and biological activity compared to other dimethyl imidazole derivatives. For instance, the position of the methyl groups can affect the compound’s steric and electronic properties, leading to differences in its interaction with molecular targets .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a useful tool in scientific research.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

1,5-dimethylimidazole-4-carbonitrile

InChI

InChI=1S/C6H7N3/c1-5-6(3-7)8-4-9(5)2/h4H,1-2H3

InChI Key

OXWHKPWTOATYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)C#N

Origin of Product

United States

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